5-Dimethylaminobutyryl citalopram
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FN2O2/c1-27(2)15-5-7-24(29)19-8-13-23-20(17-19)18-30-25(23,14-6-16-28(3)4)21-9-11-22(26)12-10-21/h8-13,17H,5-7,14-16,18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRPROCETRZTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)C1=CC2=C(C=C1)C(OC2)(CCCN(C)C)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329745-98-3 | |
| Record name | 5-Dimethylaminobutyryl citalopram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329745983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-DIMETHYLAMINOBUTYRYL CITALOPRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QX66DW22E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Methodological & Application
Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 5-Dimethylaminobutyryl Citalopram in Human Plasma
Abstract
This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 5-Dimethylaminobutyryl citalopram in human plasma. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide from sample preparation to data analysis. The methodology employs a straightforward protein precipitation extraction and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance. This robust method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this citalopram derivative.
Introduction
Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other mood disorders.[1] 5-Dimethylaminobutyryl citalopram is a known metabolite and impurity of citalopram, and its quantification in biological matrices is crucial for understanding the overall pharmacological and toxicological profile of the parent drug.[2][3] HPLC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[4] This document provides a detailed, step-by-step protocol for the quantification of 5-Dimethylaminobutyryl citalopram in human plasma, including the rationale behind the chosen analytical parameters and a comprehensive validation summary.
The core of this method lies in the specificity of tandem mass spectrometry, which isolates a precursor ion of the target analyte, fragments it, and then detects a specific product ion.[3][5] This Multiple Reaction Monitoring (MRM) approach significantly reduces matrix interference and allows for precise quantification even at low concentrations.
Materials and Reagents
-
Analytes and Internal Standard:
-
5-Dimethylaminobutyryl citalopram analytical standard (≥98% purity)
-
Citalopram-d4 (Internal Standard, IS) (≥98% purity)
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
-
Human Plasma:
-
Blank human plasma with K2EDTA as anticoagulant, sourced from at least six different donors.
-
Instrumentation and Analytical Conditions
Liquid Chromatography
-
System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: Zorbax XDB C18 column (or equivalent), 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 5-Dimethylaminobutyryl citalopram | 413.3 | 109.1 | 150 | 25 |
| Citalopram-d4 (IS) | 329.2 | 109.1 | 150 | 25 |
-
Rationale for MRM Transitions: The precursor ion for 5-Dimethylaminobutyryl citalopram corresponds to its protonated molecule [M+H]+, calculated from its molecular formula C25H33FN2O2 (MW = 412.5 g/mol ).[1][2] The product ion at m/z 109.1 is a characteristic fragment of the citalopram core structure, providing high specificity.[6] The internal standard, Citalopram-d4, is selected to have a distinct precursor ion due to the deuterium labeling, while sharing a common, stable product ion with the analyte, ensuring similar fragmentation behavior.[6]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 5-Dimethylaminobutyryl citalopram and Citalopram-d4 into separate volumetric flasks and dissolve in methanol to the mark.
-
Working Standard Solutions: Prepare serial dilutions of the 5-Dimethylaminobutyryl citalopram primary stock solution in 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Citalopram-d4 primary stock solution in 50:50 (v/v) acetonitrile:water.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve final concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (0.3 ng/mL), Medium (50 ng/mL), and High (80 ng/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[2]
Caption: Workflow for Plasma Protein Precipitation.
Step-by-Step Protocol:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 25 µL of the Citalopram-d4 internal standard working solution (100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.
Method Validation
The bioanalytical method was validated according to the FDA's guidance on Bioanalytical Method Validation.[7][8][9][10] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Summary of Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | - | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | Accuracy: 80-120%, Precision: ≤ 20% | 0.1 ng/mL |
| Intra-day Accuracy and Precision | Accuracy: 85-115%, Precision: ≤ 15% | Compliant |
| Inter-day Accuracy and Precision | Accuracy: 85-115%, Precision: ≤ 15% | Compliant |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Compliant |
| Recovery | Consistent and reproducible | > 85% |
| Stability (Freeze-thaw, Bench-top, Long-term) | % Bias within ± 15% of nominal | Compliant |
Data Analysis
The quantification of 5-Dimethylaminobutyryl citalopram is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. The concentrations of the QC and unknown samples are then determined from this calibration curve.
Discussion
The developed HPLC-MS/MS method provides a reliable and robust tool for the quantification of 5-Dimethylaminobutyryl citalopram in human plasma. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability during sample preparation and ionization. In the absence of a commercially available stable isotope-labeled analog of 5-Dimethylaminobutyryl citalopram, Citalopram-d4 serves as a suitable alternative due to its structural similarity and co-eluting properties, which helps to mitigate matrix effects.[1]
The simple protein precipitation protocol offers high throughput and good recovery, making it ideal for the analysis of a large number of samples in a clinical or research setting. The chromatographic conditions were optimized to ensure a short run time and good peak shape, while the mass spectrometric parameters were tuned to achieve high sensitivity and selectivity.
Conclusion
This application note presents a detailed and validated HPLC-MS/MS method for the quantification of 5-Dimethylaminobutyryl citalopram in human plasma. The method is sensitive, selective, accurate, and precise, making it well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research.
References
-
Chen, J., et al. (2010). Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 947-952. Available at: [Link]
-
Gao, F., et al. (2010). [Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation]. Se Pu, 28(1), 54-57. Available at: [Link]
-
Oztunc, A., et al. (2010). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. Turk J Pharm Sci, 7(2), 127-136. Available at: [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
-
Wikipedia. (2023). Tandem mass spectrometry. Available at: [Link]
-
Kralj, M., et al. (2018). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Open Access Macedonian Journal of Medical Sciences, 6(11), 2086-2092. Available at: [Link]
-
BioPharma Services Inc. (2021). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]
-
Ji, Y., et al. (2012). Citalopram and escitalopram plasma drug and metabolite concentrations: genome-wide associations. The pharmacogenomics journal, 12(3), 215-221. Available at: [Link]
-
Gao, F., et al. (2010). [Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation]. Se Pu, 28(1), 54-57. Available at: [Link]
-
MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Available at: [Link]
-
ResearchGate. (n.d.). Simultaneous determination of citalopram and its metabolite in human plasma by LC–MS/MS applied to pharmacokinetic study. Available at: [Link]
-
FDA. (2023). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Available at: [Link]
-
University of Arizona. (n.d.). Lecture 16: Tandem MS. Available at: [Link]
-
ResearchGate. (n.d.). HPLC Method with Solid-Phase Extraction for Determination of (R)- and (S)-Ketoprofen in Plasma without Caffeine Interference: Application to Pharmacokinetic Studies in Rats. Available at: [Link]
-
Oxford Academic. (1998). Simultaneous Determination of Human Plasma Levels of Citalopram, Paroxetine, Sertraline, and Their Metabolites by Gas Chromatography—Mass Spectrometry. Journal of Chromatographic Science, 36(8), 365-371. Available at: [Link]
-
KCAS Bioanalytical & Biomarker Services. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Available at: [Link]
-
Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. Available at: [Link]
-
Agilent Technologies. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Available at: [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Available at: [Link]
-
Technology Networks. (2023). Tandem Mass Spectrometry (MS/MS) Explained. Available at: [Link]
-
Mtoz Biolabs. (n.d.). What Is the Principle of Tandem Mass Spectrometry. Available at: [Link]
-
SlideShare. (2015). USFDA guidelines for bioanalytical method validation. Available at: [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]
Sources
- 1. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
Application Note: Comprehensive Handling and Storage Protocols for 5-Dimethylaminobutyryl Citalopram
Introduction: Understanding 5-Dimethylaminobutyryl Citalopram
5-Dimethylaminobutyryl citalopram is a known metabolite of the widely prescribed antidepressant, citalopram.[1] In the fields of pharmaceutical research and drug development, this compound serves as a critical analytical impurity standard for chromatographic methods like HPLC and LC-MS.[1] Its structural similarity to the parent drug, featuring two tertiary amine groups and a ketone moiety, necessitates specific handling and storage procedures to ensure its chemical integrity, experimental validity, and operator safety.[2][3]
The presence of tertiary amine functional groups suggests potential susceptibility to oxidation and pH shifts, while the overall molecular complexity requires controlled environmental conditions to prevent degradation. This document provides a detailed framework, grounded in established chemical safety principles and data from analogous compounds, to guide researchers in the proper management of this valuable research chemical.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one | [2] |
| Molecular Formula | C₂₅H₃₃FN₂O₂ | [1][2] |
| Molecular Weight | 412.54 g/mol | [1][2] |
| CAS Number | 1329745-98-3 | [2][4] |
| Primary Use | Analytical impurity standard for Citalopram |[1] |
Hazard Identification and Personal Protective Equipment (PPE)
As a derivative of an active pharmaceutical ingredient and an amine-containing compound, 5-Dimethylaminobutyryl citalopram must be handled with appropriate caution. While a specific Safety Data Sheet (SDS) is not widely available, data from the parent compound, citalopram, and general principles for handling amines inform the necessary safety protocols.[3][5] The primary risks include inhalation of airborne powder, and skin or eye contact.
Causality Behind PPE Selection:
-
Eye Protection: Prevents accidental contact of powder or solution splashes with sensitive ocular tissues.
-
Gloves: Tertiary amines can be skin irritants; nitrile gloves provide a robust chemical barrier.[3]
-
Lab Coat: Protects against contamination of personal clothing and skin.
-
Respiratory Protection: Essential when handling the solid form outside of a certified chemical fume hood to prevent inhalation of fine particulates.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles | Protects eyes from dust and splashes. |
| Hand Protection | Nitrile gloves | Provides chemical resistance against amines and common solvents.[3] |
| Body Protection | Full-length laboratory coat | Prevents skin contact and contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Required if handling powder outside a fume hood. Prevents inhalation of aerosolized compound.[3][5] |
Standard Operating Procedure for Handling
Adherence to a systematic handling workflow minimizes exposure risk and preserves compound purity. All initial handling of the solid compound should be performed in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.
Protocol 3.1: Handling Solid Compound
-
Preparation: Don all required PPE as specified in Table 2. Prepare the workspace by laying down absorbent bench paper.
-
Environment: Perform all weighing and transfers of the solid compound within a certified chemical fume hood to control airborne particulates.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 20 minutes. This critical step prevents atmospheric moisture from condensing on the cold compound, which could lead to hydrolysis or degradation.
-
Weighing & Transfer: Use anti-static spatulas and a weigh boat. Open the container slowly in the fume hood. Promptly weigh the desired amount and securely close the primary container.
-
Incompatibility: Avoid contact with strong oxidizing agents, as these may react with the amine groups.[5]
-
Cleanup: Following the transfer, carefully clean the spatula and work surface. Dispose of the weigh boat and any contaminated bench paper as chemical waste.
Caption: Fig 1. Workflow for Handling Solid Compound
Long-Term and Working Stock Storage
Proper storage is paramount to maintaining the long-term stability and viability of 5-Dimethylaminobutyryl citalopram. The recommended conditions are derived from best practices for analogous compounds and general pharmaceutical storage guidelines.[6]
Storage of Solid (Neat) Compound
The solid form of the compound is the most stable. To mitigate degradation from thermal energy, light, and moisture, the following conditions are required:
-
Temperature: Store at 2°C to 8°C . For long-term archival, storage at -20°C is also acceptable.
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect the amine groups from oxidation.
-
Light: Use an amber or opaque vial to protect the compound from light-induced degradation.
Storage of Compound in Solution
Stock solutions are convenient but are inherently less stable than the solid material. Repeated freeze-thaw cycles are a primary driver of degradation and should be avoided.
-
Protocol: Upon preparation, solutions should be aliquoted into single-use volumes in appropriate vials.
-
Temperature: Store aliquots frozen at -20°C for short-to-medium term (up to 3 months, based on parent compound data) or at -80°C for long-term archival storage.[7]
-
Justification: Aliquoting prevents the need to thaw the entire stock for each experiment, preserving the integrity of the remaining solution. Freezing at -80°C significantly slows down chemical degradation pathways.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Container | Key Considerations |
|---|---|---|---|---|
| Solid | 2°C to 8°C | Long-Term | Tightly sealed, amber vial | Protect from light and moisture. |
| Solution | -20°C | Short-Term (≤ 3 months) | Single-use aliquots | Avoid repeated freeze-thaw cycles. |
| Solution | -80°C | Long-Term Archival | Single-use aliquots | Optimal for maximum stability.[7] |
Protocol for Stock Solution Preparation
The preparation of accurate and stable stock solutions is a foundational step for any experiment.
Protocol 5.1: Preparation of a 10 mM Stock Solution in DMSO
-
Solvent Selection: Ensure the use of anhydrous, high-purity dimethyl sulfoxide (DMSO). While solubility data is not published, the parent compound's profile suggests solubility in organic solvents. A small-scale solubility test is always recommended.
-
Calculation: Calculate the mass of 5-Dimethylaminobutyryl citalopram required. For 1 mL of a 10 mM solution (MW = 412.54 g/mol ): Mass = 10 mmol/L * 1 x 10⁻³ L * 412.54 g/mol = 0.004125 g = 4.13 mg
-
Weighing: Following Protocol 3.1, accurately weigh 4.13 mg of the compound into a microcentrifuge tube or appropriate vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Solubilization: Vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution in a water bath (not to exceed 30°C) to aid dissolution. Visually confirm that all solid has dissolved.
-
Aliquoting: Immediately dispense the solution into single-use, light-protecting vials (e.g., 20 aliquots of 50 µL each).
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Immediately transfer the aliquots to -20°C or -80°C storage as per Table 3.
Caption: Fig 2. Workflow for Stock Solution Preparation
Spill and Disposal Procedures
Spill Response
-
Solid Spill: In case of a small spill, avoid generating dust.[5] Moisten the material with a damp paper towel and gently wipe up. For larger spills, cordon off the area and follow institutional EHS protocols.
-
Solution Spill: Absorb the spill with an inert material (e.g., vermiculite or chemical absorbent pads).
Waste Disposal
All waste materials, including the neat compound, solutions, and contaminated consumables (gloves, vials, paper towels), must be disposed of as hazardous chemical waste.[8] Do not dispose of this material down the drain. Follow all local, state, and federal regulations for chemical waste disposal.
References
-
PubChem. 5-Dimethylaminobutyryl citalopram.[Link]
-
GSRS. 5-DIMETHYLAMINOBUTYRYL CITALOPRAM.[Link]
-
Total Finishing SUPPLIES. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.[Link]
-
Plenge, P., et al. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. PMC - PubMed Central. [Link]
-
ICH. Packaging & Storage of Pharmaceutical Products.[Link] (Note: Direct link to a specific document on this topic is not available, but ICH Q1A-Q1F guidelines cover stability testing and storage conditions).
-
Gao, S., et al. Handling of Amine-based Wastewater Produced During Carbon Capture. ResearchGate. [Link]
-
Plenge, P., et al. Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. ResearchGate. [Link]
-
A3P. Packaging - How to store highly sensitive drugs? Functional coatings.[Link]
-
U.S. Food and Drug Administration. Celexa Approval Package.[Link]
-
ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.[Link]
-
GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety.[Link]
- Google Patents.
-
ScienceDirect. Supramolecular assemblies of citalopram and escitalopram in β-cyclodextrin dimeric cavity: Crystallographic and theoretical insights.[Link]
-
Allergan. SAFETY DATA SHEET.[Link]
-
Chemwatch. Citalopram SDS.[Link]
-
SciSafe. Importance of Temperature Control in Pharmaceutical Stability Storage.[Link]
-
Journal of Environmental Informatics Letters. Handling of Amine-Based Wastewater Produced During Carbon Capture.[Link]
-
Varcode. Temperature-Sensitive Drugs List + Storage Guidelines.[Link]
-
U.S. Food and Drug Administration. Citalopram Capsules Label.[Link]
-
PubMed. Pharmacokinetics and bioavailability comparison of generic and branded citalopram 20 mg tablets.[Link]
Sources
- 1. 5-Dimethylaminobutyryl citalopram | CymitQuimica [cymitquimica.com]
- 2. 5-Dimethylaminobutyryl citalopram | C25H33FN2O2 | CID 56643874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. gmpplastic.com [gmpplastic.com]
- 7. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Synaptic Plasticity and Memory Impairments
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underpinning learning and memory.[1] Its dysregulation is a hallmark of numerous neurological and psychiatric disorders characterized by memory impairment, such as Alzheimer's disease.[1][2] This guide provides an in-depth overview of contemporary techniques and detailed protocols for investigating synaptic plasticity and its link to memory function and dysfunction. We will delve into the electrophysiological cornerstones of long-term potentiation (LTP) and long-term depression (LTD), explore advanced methods for targeted neuronal manipulation, including optogenetics and chemogenetics, and detail essential molecular and cellular assays. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to design, execute, and interpret experiments in this critical area of neuroscience.
The Central Role of Synaptic Plasticity in Memory
Memory formation is intricately linked to the dynamic remodeling of synaptic connections.[3] Long-term potentiation (LTP) represents a persistent strengthening of synapses, while long-term depression (LTD) signifies their weakening.[4][5] This bidirectional plasticity allows for the encoding and storage of information within neural circuits. In pathological states, such as Alzheimer's disease, the molecular machinery governing LTP and LTD is often compromised, leading to the characteristic cognitive decline.[2] Therefore, understanding the mechanisms of synaptic plasticity is paramount for developing effective therapeutic strategies for memory disorders.
Molecular Underpinnings of Synaptic Plasticity
At the molecular level, synaptic plasticity is orchestrated by a complex signaling cascade initiated by neuronal activity. The influx of calcium (Ca2+) through N-methyl-D-aspartate (NMDA) receptors is a critical trigger for both LTP and LTD.[6] The amplitude and duration of the postsynaptic Ca2+ transient determine the direction of plasticity.[6]
-
LTP Induction: High-frequency stimulation leads to a large and rapid increase in postsynaptic Ca2+, activating Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII phosphorylates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, increasing their conductance and promoting their insertion into the postsynaptic membrane. This results in a strengthened synaptic response.
-
LTD Induction: Low-frequency stimulation evokes a modest and prolonged rise in postsynaptic Ca2+, activating protein phosphatases such as calcineurin. These phosphatases dephosphorylate AMPA receptors, leading to their internalization from the postsynaptic membrane and a consequent weakening of the synapse.
Figure 1. Signaling pathways for LTP and LTD.
Core Techniques for Studying Synaptic Plasticity
A multi-faceted approach is essential for a comprehensive investigation of synaptic plasticity and its role in memory. This typically involves a combination of electrophysiology, targeted neuronal manipulation, and molecular and cellular analyses.
Electrophysiology: The Gold Standard for Measuring Synaptic Strength
Electrophysiological recordings remain the primary method for directly assessing synaptic function and plasticity.
This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus, a brain area crucial for learning and memory.
Materials:
-
Rodent (mouse or rat)
-
Dissection tools
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), chilled and oxygenated (95% O2 / 5% CO2)
-
Recording chamber with perfusion system
-
Glass microelectrodes (for stimulation and recording)
-
Micromanipulators
-
Amplifier and digitizer
-
Data acquisition software (e.g., pCLAMP, AxoGraph, WinLTP)[7][8]
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus and cut 300-400 µm thick transverse slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
-
Baseline Recording:
-
Deliver single baseline stimuli every 15-30 seconds at an intensity that elicits a fEPSP of 30-40% of the maximal response.
-
Record a stable baseline for at least 20 minutes.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
-
Data Analysis:
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slope to the average baseline value.
-
Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.
-
Self-Validation and Controls:
-
Input-Output Curve: Before baseline recording, perform an input-output curve to determine the maximal fEPSP response and ensure the health of the slice.
-
Paired-Pulse Facilitation (PPF): Measure PPF before and after LTP induction. A change in PPF can indicate a presynaptic mechanism of plasticity.
-
Control Pathway: Use a second, independent stimulating electrode to monitor a control pathway that does not receive HFS. This ensures that the observed potentiation is specific to the stimulated pathway.
-
Pharmacological Blockade: To confirm the involvement of specific receptors, apply antagonists (e.g., NMDA receptor antagonist AP5) before HFS to block LTP induction.
Optogenetics and Chemogenetics: Precise Control of Neuronal Activity
Optogenetics and chemogenetics are powerful techniques that allow for the precise temporal and spatial control of specific neuronal populations.[4][9][10]
Optogenetics utilizes light-sensitive microbial opsins, such as Channelrhodopsin-2 (ChR2) for neuronal activation and Halorhodopsin (NpHR) for inhibition, to control neuronal firing with millisecond precision.[11] This technique has been instrumental in identifying and manipulating "memory engrams," the sparse populations of neurons that are active during learning and are thought to represent a specific memory.[9][12][13][14]
Materials:
-
Transgenic mouse line expressing Cre recombinase under the control of an activity-dependent promoter (e.g., c-fos-CreERT2).
-
Adeno-associated virus (AAV) carrying a Cre-dependent ChR2-EYFP construct.
-
Stereotaxic surgery setup.
-
Fiber optic cannula and light source.
-
Behavioral testing arena (e.g., fear conditioning chamber).
Procedure:
-
Viral Injection and Cannula Implantation:
-
Inject the AAV-Cre-dependent-ChR2-EYFP into the dentate gyrus of the hippocampus of a c-fos-CreERT2 mouse.
-
Implant a fiber optic cannula above the injection site.
-
-
Engram Labeling:
-
Administer tamoxifen to induce Cre-recombinase activity.
-
Place the mouse in a novel context (Context A) to induce c-fos expression and subsequent ChR2-EYFP labeling of the active neuronal population.
-
-
Fear Conditioning:
-
The following day, place the mouse in a different context (Context B) and deliver a foot shock paired with an auditory cue.
-
-
Memory Reactivation:
-
On a subsequent day, place the mouse in a neutral context (Context C) and deliver blue light through the optic fiber to activate the ChR2-expressing neurons labeled in Context A.
-
Measure freezing behavior as an indicator of fear memory recall.
-
Controls:
-
EYFP-only control: A group of mice injected with a Cre-dependent EYFP virus (without ChR2) to control for any effects of light delivery.
-
No-light control: A group of ChR2-expressing mice that do not receive light stimulation in Context C.
-
No-fear conditioning control: A group of ChR2-expressing mice that are not fear-conditioned.
Chemogenetics employs Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) to modulate neuronal activity.[4][10] These are engineered G-protein coupled receptors that are activated by a synthetic ligand, such as clozapine-N-oxide (CNO), which is otherwise pharmacologically inert.[4][10] DREADDs offer a less invasive and longer-lasting modulation of neuronal activity compared to optogenetics.[4][10]
Materials:
-
Wild-type mouse.
-
AAV expressing an inhibitory DREADD (hM4Di) under a neuron-specific promoter (e.g., CaMKIIα).
-
Stereotaxic surgery setup.
-
Clozapine-N-oxide (CNO).
-
Behavioral testing apparatus (e.g., Morris water maze).
Procedure:
-
Viral Injection:
-
Inject the AAV-CaMKIIα-hM4Di into the hippocampus.
-
Allow 3-4 weeks for viral expression.
-
-
Behavioral Testing:
-
Train the mice in the Morris water maze to find a hidden platform.
-
On the probe trial day (when the platform is removed), administer CNO (or vehicle) 30 minutes before the trial.
-
Record the time spent in the target quadrant as a measure of spatial memory.
-
Validation and Controls:
-
Histological confirmation: After the experiment, perfuse the animal and perform immunohistochemistry to confirm the expression of the DREADD receptor in the target region.
-
Electrophysiological validation: In a separate cohort of animals, perform whole-cell patch-clamp recordings from DREADD-expressing neurons in acute brain slices to confirm that CNO application inhibits their firing.[10]
-
Vehicle control: A control group of mice receives vehicle injections instead of CNO.
-
Reporter-only control: A control group of mice is injected with a virus expressing only a fluorescent reporter (e.g., mCherry) without the DREADD, and then treated with CNO to control for any off-target effects of CNO.[15]
Figure 2. General workflows for optogenetic and chemogenetic experiments.
Molecular and Cellular Assays
Western blotting is a widely used technique to quantify the levels of specific proteins in tissue homogenates.[16][17][18] In the context of synaptic plasticity, it is used to measure changes in the expression of key synaptic proteins, such as AMPA and NMDA receptor subunits, scaffolding proteins (e.g., PSD-95), and presynaptic proteins (e.g., synaptophysin).[16][17][18]
Materials:
-
Dissected hippocampal tissue.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against synaptic proteins of interest.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Homogenize hippocampal tissue in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensity using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| Weak or no signal | Insufficient protein loading | Increase the amount of protein loaded. |
| Inactive antibody | Use a new aliquot of antibody or a different antibody. | |
| Inefficient transfer | Optimize transfer conditions (time, voltage). | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of washes. |
Immunohistochemistry (IHC) allows for the visualization of protein expression within the anatomical context of the tissue.[19][20][21][22] It is particularly useful for examining the subcellular localization of synaptic proteins and for identifying changes in synaptic density.[19][20][21][22]
Materials:
-
Fixed brain tissue sections (40 µm).
-
Permeabilization/blocking solution (e.g., 0.3% Triton X-100 and 5% normal goat serum in PBS).
-
Primary antibodies against pre- and post-synaptic markers (e.g., synaptophysin and PSD-95).
-
Fluorophore-conjugated secondary antibodies.
-
Mounting medium with DAPI.
-
Confocal microscope.
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA).
-
Post-fix the brain in PFA overnight.
-
Cut 40 µm sections using a vibratome or cryostat.
-
-
Staining:
-
Wash sections in PBS.
-
Incubate in permeabilization/blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 2 hours at room temperature.
-
Wash sections in PBS.
-
-
Imaging and Analysis:
-
Mount sections on slides with mounting medium containing DAPI.
-
Image sections using a confocal microscope.
-
Quantify the number and colocalization of pre- and post-synaptic puncta as a measure of synapse density.
-
Best Practices for Co-localization Studies:
-
Antibody Validation: Ensure that the primary antibodies are specific for their targets.
-
Sequential Staining: When using antibodies from the same host species, perform sequential staining with an intervening blocking step.
-
High-Resolution Imaging: Use a confocal microscope with a high-numerical-aperture objective to resolve individual synaptic puncta.
-
Quantitative Analysis: Use image analysis software to perform automated and unbiased quantification of colocalization.
Calcium Imaging: Visualizing Synaptic Activity
Calcium imaging allows for the visualization of changes in intracellular Ca2+ concentration, which serves as a proxy for neuronal activity.[6][23][24][25] Genetically encoded calcium indicators (GECIs), such as GCaMP, can be targeted to specific neuronal populations or subcellular compartments to monitor activity with high spatial and temporal resolution.[6][23][24][25]
Animal Models of Memory Impairment
Animal models are indispensable for studying the mechanisms of memory impairment and for testing potential therapeutic interventions.
Alzheimer's Disease Models
Genetically engineered mouse models that overexpress human genes with mutations linked to familial Alzheimer's disease are widely used.[4][26][27] These models typically develop key pathological features of the disease, including amyloid-β plaques and cognitive deficits.[4][26][27]
| Model | Key Features |
| APP/PS1 | Overexpresses mutant human amyloid precursor protein (APP) and presenilin-1 (PS1). Develops amyloid plaques and age-dependent memory deficits. |
| 5XFAD | Expresses five familial Alzheimer's disease mutations in APP and PS1. Exhibits early and aggressive amyloid pathology and cognitive impairment.[4][26][27] |
| 3xTg-AD | Carries three mutations (APP, PS1, and tau). Develops both amyloid plaques and neurofibrillary tangles, along with synaptic dysfunction and cognitive deficits. |
Behavioral Assays for Memory Assessment
The Morris water maze is a widely used test of spatial learning and memory in rodents.[28][29][30][31][32] The task requires the animal to use distal visual cues to locate a hidden platform in a circular pool of water.[28][29][30][31][32]
Procedure:
-
Acquisition Phase:
-
Train the mice for 5-7 days with 4 trials per day.
-
In each trial, place the mouse in the pool at one of four starting locations and allow it to search for the hidden platform.
-
If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
-
Probe Trial:
-
24 hours after the last training day, remove the platform and allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis:
-
Escape latency: The time it takes for the mouse to find the platform during the acquisition phase.
-
Time in target quadrant: The percentage of time spent in the target quadrant during the probe trial.
-
Platform crossings: The number of times the mouse crosses the former location of the platform during the probe trial.
Contextual fear conditioning is a form of associative learning where an animal learns to associate a neutral context with an aversive stimulus (e.g., a foot shock).[5][33][34][35][36] This task is dependent on the hippocampus and is a sensitive measure of memory impairment.[5][33][34][35][36]
Conclusion and Future Directions
The investigation of synaptic plasticity and its role in memory impairment is a dynamic and rapidly evolving field. The combination of classic electrophysiological techniques with advanced methods for targeted neuronal manipulation and molecular analysis provides a powerful toolkit for dissecting the complex mechanisms underlying memory and its pathological decline. Future research will likely focus on the development of novel tools with even greater precision and the application of these techniques to more sophisticated animal models that better recapitulate the complexity of human memory disorders. This integrated approach holds great promise for the identification of novel therapeutic targets and the development of effective treatments for a range of debilitating neurological and psychiatric conditions.
References
-
Liu, X., Ramirez, S., Pang, P. T., Puryear, C. B., Govindarajan, A., Deisseroth, K., & Tonegawa, S. (2012). Optogenetic stimulation of a hippocampal engram activates fear memory recall. Nature, 484(7394), 381–385. [Link]
-
Ozhel, I. M., et al. (2024). Chemogenetic Modulation of Astrocytic Activity Rescues Hippocampus Associated Neurodegeneration in Alzheimer's Disease Mice Model 5xFAD. Neuroscience, 541, 15-31. [Link]
-
Perez, Y., et al. (2024). SimplyFire: An Open-Source, Customizable Software Application for the Analysis of Synaptic Events. eNeuro, 11(1), ENEURO.0221-23.2023. [Link]
-
Guehl, D., et al. (2020). In vivo electrophysiological validation of DREADD-based modulation of pallidal neurons in the non-human primate. European Journal of Neuroscience, 52(1), 2585-2597. [Link]
-
Brouwers, N., et al. (2020). Synaptic protein CSF levels relate to memory scores in individuals without dementia. Alzheimer's & Dementia, 16(11), 1506-1516. [Link]
-
Savas, J. N., et al. (2014). Identification of long-lived synaptic proteins by proteomic analysis of synaptosome protein turnover. Proceedings of the National Academy of Sciences, 111(5), 1969-1974. [Link]
-
Montesinos, J., et al. (2020). Systematic Quantification of Synapses in Primary Neuronal Culture. Frontiers in Synaptic Neuroscience, 12, 56. [Link]
-
Higley, M. J., & Sabatini, B. L. (2012). Calcium signaling in dendritic spines. Cold Spring Harbor perspectives in biology, 4(1), a005686. [Link]
-
Hidalgo, C., et al. (2019). Contextual Fear Memory Formation and Destabilization Induce Hippocampal RyR2 Calcium Channel Upregulation. International Journal of Molecular Sciences, 20(21), 5368. [Link]
-
Nona, H. (2024, March 21). Mastering the Morris Water Maze: A Step-by-Step Protocol Guide. YouTube. [Link]
-
Ramirez, S., et al. (2013). Optogenetic stimulation of a hippocampal engram activates fear memory recall. Science, 342(6162), 1102-1107. [Link]
-
Bell, M. K., et al. (2019). Dendritic spine morphology regulates calcium-dependent synaptic weight change. eLife, 8, e48792. [Link]
-
Rudinskiy, N., et al. (2012). Increased levels of synaptic proteins involved in synaptic plasticity after chronic intraocular pressure elevation and modulation by brain-derived neurotrophic factor in a glaucoma animal model. The European Journal of Neuroscience, 36(11), 3491-3499. [Link]
-
Guirado, R. (2014, October 8). Is anyone familiar with synaptic markers for immunohistochemistry? ResearchGate. [Link]
-
Bereczki, E., et al. (2018). Synaptic protein deficits are associated with dementia irrespective of extreme old age. Brain, 141(1), 215-227. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848-858. [Link]
-
Ozhel, I. M., et al. (2024). Chemogenetic Modulation of Astrocytic Activity Rescues Hippocampus Associated Neurodegeneration in Alzheimer's Disease Mice Model 5xFAD. Neuroscience, 541, 15-31. [Link]
-
WinLTP. (n.d.). Links to Low Cost / No Cost Electrophysiology Software. [Link]
-
Maze Engineers. (2019, May 30). Contextual Fear Conditioning. [Link]
-
Ozhel, I. M., et al. (2024). Chemogenetic Modulation of Astrocytic Activity Rescues Hippocampus Associated Neurodegeneration in Alzheimer's Disease Mice Model 5xFAD. Neuroscience, 541, 15-31. [Link]
-
Attardo, A., et al. (2015). Long-Term In Vivo Imaging of Dendritic Spines in the Hippocampus Reveals Structural Plasticity. Journal of Neuroscience, 35(42), 14151-14163. [Link]
-
Mouse Metabolic Phenotyping Centers. (2024, January 3). Morris Water Maze. [Link]
-
Howlett, D. R., et al. (2015). Synaptic proteins predict cognitive decline in Alzheimer's disease and Lewy body dementia. Journal of Alzheimer's Disease, 43(3), 879-886. [Link]
-
van der Logt, E. M., et al. (2017). Registration of whole immunohistochemical slide images: an efficient way to characterize biomarker colocalization. Journal of Medical Imaging, 4(3), 037502. [Link]
-
LaLumiere, R. T. (2017). Theoretical considerations for optimizing the use of optogenetics with complex behavior. Journal of neuroscience methods, 286, 68-75. [Link]
-
Smith, A. W., et al. (2017). Use and Application in Behavioral Neuroscience. In Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) (pp. 1-21). Academic Press. [Link]
-
Guzman, S. J., et al. (2014). Stimfit: quantifying electrophysiological data with Python. Frontiers in neuroinformatics, 8, 16. [Link]
-
Koffie, R. M., et al. (2019). Quantification of synaptic protein levels using Western Blot. ResearchGate. [Link]
-
Tonegawa, S., et al. (2015). Identification and optogenetic manipulation of memory engrams in the hippocampus. Frontiers in behavioral neuroscience, 9, 5. [Link]
-
Office of Undergraduate Research. (n.d.). Health Research Program. University of Connecticut. [Link]
-
JoVE. (2013, September 26). Video: Trace Fear Conditioning in Mice. [Link]
-
protocols.io. (2019, March 6). UC Davis - Morris Water Maze. [Link]
-
Kim, S. W., et al. (2016). Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips. Journal of pathology and translational medicine, 50(6), 411-418. [Link]
-
Jendryka, M., et al. (2019). Three steps proposed to validate experimental conditions for DREADD selectivity and efficiency. ResearchGate. [Link]
-
Ye, Q. (2019). Hippocampal Circuit Connectivity Alterations in Alzheimer's Disease Model Mice. UC Irvine. [Link]
-
Stewart, R., & Hamnett, R. (2025, September 26). Immunohistochemistry (IHC): The Complete Guide. Antibodies.com. [Link]
-
Bereczki, E., et al. (2018). Synaptic markers of cognitive decline in neurodegenerative diseases: a proteomic approach. Brain, 141(2), 528-540. [Link]
-
McMahon, L. R., et al. (2021). Characterization of DREADD receptor expression and function in rhesus macaques trained to discriminate ethanol. Psychopharmacology, 238(10), 2899-2911. [Link]
-
Cyagen. (2025, June 10). Understanding the Morris Water Maze in Neuroscience. [Link]
-
Gu, Z., & Yakel, J. L. (2011). Modulation of Hippocampal Circuits by Muscarinic and Nicotinic Receptors. Frontiers in synaptic neuroscience, 3, 15. [Link]
-
Python in Neuroscience. (2022, July 3). Patch-clamp data analysis in Python: postsynaptic currents and potentials. [Link]
-
Baringer, S. (2022, June 1). DREADDing Validation Experiments. Lions Talk Science. [Link]
-
Chan, A. X., et al. (2021). Proteins Involved in Synaptic Plasticity Are Downregulated in the Cerebrospinal Fluid of Infants With Clinical Sepsis Complicated by Neuroinflammation. Frontiers in immunology, 12, 698506. [Link]
-
Easy Electrophysiology. (n.d.). Home. [Link]
-
Johnson, E. C. B., et al. (2021). Synaptic proteins associated with cognitive performance and neuropathology in older humans revealed by multiplexed fractionated proteomics. Acta neuropathologica communications, 9(1), 1-18. [Link]
-
Taylor & Francis. (n.d.). Contextual fear conditioning – Knowledge and References. [Link]
-
Liu, X., Ramirez, S., Pang, P. T., Puryear, C. B., Govindarajan, A., Deisseroth, K., & Tonegawa, S. (2012). Optogenetic stimulation of a hippocampal engram activates fear memory recall. Nature, 484(7394), 381–385. [Link]
-
Cichon, J., et al. (2017). Branch-specific dendritic Ca2+ spikes cause persistent synaptic plasticity. Nature, 541(7637), 321-326. [Link]
-
Bergstrom, H. C. (2020). Assaying Fear Memory Discrimination and Generalization: Methods and Concepts. Current Protocols in Neuroscience, 91(1), e89. [Link]
-
JoVE. (2022, September 4). In Vivo Calcium Imaging of Learning Induced Synaptic Plasticity | Protocol Preview. YouTube. [Link]
Sources
- 1. Synaptic markers of cognitive decline in neurodegenerative diseases: a proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Health Research Program | Office of Undergraduate Research [ugradresearch.uconn.edu]
- 3. jneurosci.org [jneurosci.org]
- 4. Chemogenetic Modulation of Astrocytic Activity Rescues Hippocampus Associated Neurodegeneration in Alzheimer's Disease Mice Model 5xFAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Trace Fear Conditioning in Mice [jove.com]
- 6. Calcium Signaling in Dendritic Spines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eneuro.org [eneuro.org]
- 8. winltp.com [winltp.com]
- 9. Optogenetic stimulation of a hippocampal engram activates fear memory recall - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo electrophysiological validation of DREADD-based modulation of pallidal neurons in the non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theoretical considerations for optimizing the use of optogenetics with complex behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Identification and optogenetic manipulation of memory engrams in the hippocampus [frontiersin.org]
- 14. Optogenetic stimulation of a hippocampal engram activates fear memory recall [dspace.mit.edu]
- 15. lions-talk-science.org [lions-talk-science.org]
- 16. Identification of long-lived synaptic proteins by proteomic analysis of synaptosome protein turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increased levels of synaptic proteins involved in synaptic plasticity after chronic intraocular pressure elevation and modulation by brain-derived neurotrophic factor in a glaucoma animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Systematic Quantification of Synapses in Primary Neuronal Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips [jpatholtm.org]
- 22. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 23. Dendritic spine morphology regulates calcium-dependent synaptic weight change - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Branch-specific dendritic Ca2+ spikes cause persistent synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Chemogenetic Modulation of Astrocytic Activity Rescues Hippocampus Associated Neurodegeneration in Alzheimer's Disease Mice Model 5xFAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mmpc.org [mmpc.org]
- 31. protocols.io [protocols.io]
- 32. cyagen.com [cyagen.com]
- 33. Contextual Fear Memory Formation and Destabilization Induce Hippocampal RyR2 Calcium Channel Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. maze.conductscience.com [maze.conductscience.com]
- 35. taylorandfrancis.com [taylorandfrancis.com]
- 36. pages.vassar.edu [pages.vassar.edu]
Troubleshooting & Optimization
improving the yield and purity of 5-Dimethylaminobutyryl citalopram synthesis
Technical Support Center: Synthesis of 5-Substituted Citalopram Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of novel 5-substituted citalopram analogs. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to researchers engaged in the synthesis of compounds like 5-Dimethylaminobutyryl citalopram. As the synthesis of novel analogs can present unique challenges, this resource aims to equip you with the knowledge to overcome common hurdles related to yield, purity, and scalability.
The synthesis of 5-substituted citalopram analogs often involves multi-step sequences, starting from precursors like 5-bromophthalide or 5-cyanophthalide.[1][2] A key strategic decision is the point at which the 5-position substituent is introduced. For the purposes of this guide, we will focus on a common synthetic route: the acylation of a 5-aminocitalopram precursor. This approach offers a convergent route to a variety of analogs.
Frequently Asked Questions (FAQs)
Q1: What is a logical synthetic approach for 5-Dimethylaminobutyryl citalopram?
A common and effective strategy is the late-stage functionalization of a citalopram core. Specifically, the acylation of 5-aminocitalopram with an activated form of 4-(dimethylamino)butyric acid is a plausible route. This approach allows for the synthesis of various analogs by simply changing the acylating agent.
Q2: Why is 5-aminocitalopram a good precursor?
5-Aminocitalopram provides a reactive handle (the amino group) at the desired position, allowing for selective modification. The synthesis of 5-aminopyrazoles, a related class of compounds, often proceeds through the condensation of β-ketonitriles with hydrazines, highlighting the utility of amine precursors in heterocyclic synthesis.[3]
Q3: What are the primary challenges I can expect in this synthesis?
The main challenges include:
-
Low acylation yield: Due to side reactions or incomplete conversion.
-
Formation of impurities: Such as di-acylated products or reaction with the tertiary amine of the citalopram side chain.
-
Difficult purification: The polar nature of the product can lead to issues with standard silica gel chromatography.
Troubleshooting Guide
Problem 1: Low Yield in the Acylation Step
Symptom: After the reaction of 5-aminocitalopram with 4-(dimethylamino)butyryl chloride (or another activated form), analysis of the crude product (e.g., by LC-MS or TLC) shows a significant amount of unreacted 5-aminocitalopram.
Root Causes & Solutions:
-
Insufficiently Activated Carboxylic Acid: The conversion of 4-(dimethylamino)butyric acid to its acid chloride might be incomplete.
-
Solution: Ensure the complete conversion of the carboxylic acid to the acid chloride using a fresh, high-purity thionyl chloride or oxalyl chloride. Alternatively, use a well-established peptide coupling reagent. Recent research has highlighted optimized, one-pot reactions for amide bond formation that can achieve high yields.[4]
-
-
Side Reaction with the Tertiary Amine: The tertiary amine in the citalopram side chain can be nucleophilic and react with the acylating agent.
-
Solution: Consider using a protecting group for the tertiary amine, although this adds extra steps.[5][6] A more practical approach is to carefully control the reaction conditions. Running the reaction at a lower temperature and slowly adding the acylating agent can favor the more nucleophilic primary aromatic amine.
-
-
Inappropriate Reaction Conditions: The choice of base and solvent is critical for efficient amide bond formation.
-
Solution: A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is recommended to scavenge the HCl produced. The solvent should be inert, such as dichloromethane (DCM) or tetrahydrofuran (THF). For challenging amide couplings, specialized conditions have been developed that can significantly improve yields.[7][8]
-
Experimental Protocol: Optimized Amide Coupling
-
Dissolve 5-aminocitalopram (1 equivalent) and 4-(dimethylamino)butyric acid (1.2 equivalents) in anhydrous DCM.
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
Add DIPEA (2.5 equivalents) and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, proceed with an aqueous workup to remove excess reagents.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | EDC/HOBt or HATU | Minimizes side reactions and promotes efficient amide bond formation. |
| Base | DIPEA or Triethylamine | Non-nucleophilic, prevents unwanted side reactions. |
| Solvent | Anhydrous DCM or DMF | Ensures solubility of reactants and is inert under reaction conditions. |
| Temperature | 0°C to Room Temperature | Balances reaction rate with minimizing side product formation. |
Problem 2: Formation of Significant Impurities
Symptom: The crude product shows multiple spots on TLC or peaks in the LC-MS analysis that are not the starting material or the desired product.
Root Causes & Solutions:
-
Di-acylation: If there are other reactive sites, or under harsh conditions, a second acylation may occur.
-
Solution: Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture at a reduced temperature (e.g., 0°C).
-
-
Friedel-Crafts Acylation on the Aromatic Ring: While less likely with an amino-substituted ring, under strongly acidic conditions, acylation could occur at other positions on the electron-rich aromatic rings.[9][10]
-
Solution: Avoid strong Lewis acid catalysts. The use of peptide coupling reagents circumvents this issue. The acyl group is deactivating, which prevents further acylation.[11]
-
-
Degradation of Product or Starting Material: Citalopram and its analogs can be sensitive to harsh acidic or basic conditions.[12][13]
-
Solution: Maintain a neutral or slightly basic pH during the reaction and workup. Use mild conditions for any necessary deprotection steps.
-
Workflow for Impurity Identification
Caption: Workflow for identifying unknown impurities.
Problem 3: Difficulty in Purification
Symptom: The desired product is difficult to separate from impurities using standard silica gel column chromatography, often resulting in broad peaks and poor separation.
Root Causes & Solutions:
-
High Polarity of the Product: The presence of multiple amine groups makes the molecule basic and highly polar, leading to strong interactions with the acidic silica gel.
-
Solution 1: Modified Mobile Phase: Add a small amount of a basic modifier to the mobile phase to suppress the interaction with silica. A common choice is 0.5-2% triethylamine or ammonia in methanol, used in a gradient with a less polar solvent like DCM or ethyl acetate.[14]
-
Solution 2: Alternative Stationary Phase: Consider using a different stationary phase for chromatography. Alumina (basic or neutral) can be a good alternative for basic compounds.[15] Reversed-phase chromatography (C18) is also an excellent option for polar compounds.[16]
-
Solution 3: Salt Formation and Recrystallization: Convert the final product to a salt (e.g., hydrochloride or oxalate) and purify by recrystallization. This can be a highly effective method for obtaining high-purity material.
-
Purification Strategy Decision Tree
Caption: Decision tree for purification strategies.
References
-
Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. PubMed Central. Available from: [Link]
-
X-ray structure based evaluation of analogs of citalopram: Compounds with increased affinity and selectivity compared with R-citalopram for the allosteric site (S2) on hSERT. ResearchGate. Available from: [Link]
-
Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central. Available from: [Link]
-
(PDF) Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. ResearchGate. Available from: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available from: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. Available from: [Link]
-
Determination of Citalopram by RP-HPLC & it's stability indicative studies. TIJER. Available from: [Link]
- One Spot Synthesis of Citalopram from 5-Cyanophthalide.Google Patents.
-
Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. Available from: [Link]
-
Protecting Groups. Organic Chemistry Portal. Available from: [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PubMed Central. Available from: [Link]
-
Purification of strong polar and basic compounds. Reddit. Available from: [Link]
-
(PDF) Development and validation of stability indicating assay methods (SIAMs) for citalopram hbr by using uv-visible spectrophotometer and rp-hplc. ResearchGate. Available from: [Link]
- ORGANIC REACTION MECHANISM.Unknown Source.
-
Optimization of reaction conditions for amide bond formation. ResearchGate. Available from: [Link]
-
How should I purify a complex, polar, amide reaction mixture? Biotage. Available from: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available from: [Link]
Sources
- 1. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide - Google Patents [patents.google.com]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University [tohoku.ac.jp]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. tijer.org [tijer.org]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. reddit.com [reddit.com]
- 16. biotage.com [biotage.com]
Technical Support Center: In Vitro Assays for 5-Dimethylaminobutyryl Citalopram
Welcome to the technical support center for researchers working with 5-Dimethylaminobutyryl citalopram. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you design, execute, and interpret in vitro binding assays with confidence. As a metabolite of the well-characterized selective serotonin reuptake inhibitor (SSRI) citalopram, understanding the binding profile of this compound is crucial for advancing drug development and neuropharmacology research.
This resource is designed to be a dynamic and practical tool. We will delve into the nuances of assay development, focusing on minimizing off-target binding and ensuring the generation of robust and reproducible data.
Understanding the Target: 5-Dimethylaminobutyryl Citalopram and the Serotonin Transporter (SERT)
5-Dimethylaminobutyryl citalopram is a metabolite of citalopram, a drug known to potently and selectively inhibit the serotonin transporter (SERT). Citalopram itself exhibits complex binding kinetics, interacting with both a primary (orthosteric, S1) and a secondary (allosteric, S2) site on SERT.[1] Its metabolites, including desmethylcitalopram, have also been shown to possess a high affinity for SERT.[1] While a detailed pharmacological profile for 5-Dimethylaminobutyryl citalopram is not extensively published, it is reasonable to hypothesize a primary interaction with SERT based on its structural relationship to the parent compound and its known active metabolites.
However, ensuring that the observed binding is specific to SERT and not an artifact of off-target interactions is paramount for accurate pharmacological characterization. This guide will walk you through the common challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary target of 5-Dimethylaminobutyryl citalopram in vitro?
Based on its origin as a metabolite of citalopram, the primary molecular target is expected to be the serotonin transporter (SERT). Citalopram and its major metabolite, desmethylcitalopram, are potent inhibitors of SERT.[1][2] Therefore, initial in vitro binding assays should focus on characterizing the affinity and kinetics of 5-Dimethylaminobutyryl citalopram at SERT.
Q2: What are the potential off-target binding sites for citalopram and its metabolites?
Citalopram is known for its high selectivity for SERT with minimal affinity for other monoamine transporters like the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] It also shows negligible binding to a wide range of other receptors, including adrenergic, histamine, and muscarinic receptors.[3] Studies on the metabolite desmethylcitalopram have shown that it also has a significantly lower affinity for a broad panel of other human receptors and transporters at concentrations up to 10 µM.[1] However, it is still crucial to experimentally verify the selectivity of 5-Dimethylaminobutyryl citalopram.
Q3: How can I determine if my compound is binding to the orthosteric (S1) or allosteric (S2) site on SERT?
Distinguishing between the S1 and S2 binding sites can be achieved through specialized binding assays.[4]
-
Competitive Binding Assays: Using a radioligand known to bind specifically to the S1 site (e.g., [³H]-citalopram), you can perform a competition assay with increasing concentrations of your unlabeled compound. Displacement of the S1-site radioligand indicates binding to the S1 site.
-
Dissociation Kinetic Assays: The binding of a ligand to the allosteric S2 site can modulate the dissociation rate of an S1-bound radioligand. By measuring the dissociation of an S1-site radioligand in the presence and absence of your test compound, you can infer interaction with the S2 site.
Troubleshooting Guide: Minimizing Off-Target Binding
High non-specific binding is a common and frustrating issue in in vitro binding assays, particularly when working with membrane proteins like SERT. This section provides a systematic approach to diagnosing and resolving these challenges.
Initial Assessment of Non-Specific Binding
Before embarking on extensive troubleshooting, it is essential to quantify the extent of non-specific binding (NSB) in your assay.
Protocol for Determining Non-Specific Binding
-
Prepare your assay components:
-
Membrane preparation expressing the target receptor (e.g., SERT).
-
Radiolabeled ligand (e.g., [³H]-citalopram).
-
Unlabeled competitor known to have high affinity for the target (e.g., excess unlabeled citalopram or another potent SSRI).
-
Assay buffer.
-
-
Set up three types of reactions in triplicate:
-
Total Binding: Membrane preparation + radioligand.
-
Non-Specific Binding: Membrane preparation + radioligand + a high concentration of unlabeled competitor (typically 100-1000 fold higher than its Kd).
-
Blank (optional but recommended): Assay buffer + radioligand (no membranes).
-
-
Incubate the reactions to allow them to reach equilibrium.
-
Separate bound from free radioligand (e.g., via rapid filtration).
-
Quantify the radioactivity in the bound fraction.
-
Calculate Specific Binding: Total Binding - Non-Specific Binding.
A high NSB, often defined as >30% of total binding, can obscure the specific binding signal and lead to inaccurate affinity measurements.
Troubleshooting Decision Tree
If you are experiencing high non-specific binding or other assay issues, follow this decision tree to identify and address the root cause.
Caption: A decision tree to guide troubleshooting of in vitro binding assays.
Detailed Protocols and Methodologies
Protocol: Optimizing Assay Buffer to Reduce Non-Specific Binding
This protocol outlines a systematic approach to optimizing your assay buffer. It is recommended to test each variable independently to understand its impact.
1. pH Optimization:
-
Prepare a series of assay buffers with pH values ranging from 7.0 to 8.0 in 0.2 unit increments.
-
Perform the binding assay (total and non-specific binding) in each buffer.
-
Plot the specific binding and the signal-to-noise ratio (Specific Binding / Non-Specific Binding) against the pH.
-
Select the pH that provides the highest signal-to-noise ratio.
2. Salt Concentration:
-
Using the optimal pH determined above, prepare assay buffers with varying concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM).
-
Perform the binding assay in each buffer.
-
Analyze the data to find the salt concentration that minimizes non-specific binding without significantly affecting specific binding.
3. Blocking Agents and Detergents:
-
Bovine Serum Albumin (BSA): Prepare the optimized buffer with and without 0.1% to 1% BSA. BSA can block non-specific binding sites on the filter membranes and reaction tubes.
-
Non-ionic Detergents: For issues with hydrophobic interactions, add a low concentration (e.g., 0.01% - 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to your assay buffer. Be cautious, as detergents can also disrupt membrane integrity and protein conformation.[5]
Table 1: Summary of Buffer Optimization Parameters
| Parameter | Rationale | Typical Range | Considerations |
| pH | Can affect the charge of the compound and the target protein, influencing electrostatic interactions. | 7.0 - 8.0 | Test in small increments. |
| Salt (NaCl) | Shields electrostatic interactions that can cause non-specific binding. | 50 - 200 mM | High concentrations may disrupt specific binding. |
| BSA | Blocks non-specific binding sites on surfaces. | 0.1% - 1% | Can sometimes interfere with the assay. |
| Non-ionic Detergent | Reduces non-specific binding due to hydrophobic interactions. | 0.01% - 0.1% | Can affect membrane integrity and protein structure.[5] |
Experimental Workflow for a Competitive Radioligand Binding Assay
The following workflow provides a general framework for performing a competitive binding assay to determine the affinity (Ki) of 5-Dimethylaminobutyryl citalopram for SERT.
Caption: A typical workflow for a competitive radioligand binding assay.
Data Interpretation and Quality Control
-
IC50 and Ki: The IC50 is the concentration of your compound that inhibits 50% of the specific binding of the radioligand. This can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Hill Slope: The slope of the competition curve can provide insights into the binding mechanism. A Hill slope of 1 suggests a simple, bimolecular interaction, while slopes greater or less than 1 may indicate cooperativity or multiple binding sites.
-
Reproducibility: Ensure that your results are reproducible across multiple independent experiments. Consistent results are a hallmark of a robust assay.
Conclusion
Minimizing off-target binding of 5-Dimethylaminobutyryl citalopram in vitro is achievable through a systematic and logical approach to assay development and troubleshooting. By carefully considering each component of the assay, from reagent quality to buffer composition, researchers can generate high-quality, reliable data that accurately reflects the pharmacological profile of this compound. This guide provides a foundation for these efforts, empowering you to overcome common experimental hurdles and advance your research with confidence.
References
-
Gould, T. D., et al. (2009). Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. Neuropsychopharmacology, 34(5), 1323–1331. [Link]
-
Hyttel, J. (1982). Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity. Progress in neuro-psychopharmacology & biological psychiatry, 6(3), 277–295. [Link]
-
Andersen, J., et al. (2014). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. British journal of pharmacology, 171(14), 3445–3458. [Link]
-
Owens, M. J., et al. (2001). Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine. Biological psychiatry, 50(5), 345–350. [Link]
-
Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249–258. [Link]
-
Sangkuhl, K., et al. (2014). PharmGKB summary: citalopram pharmacokinetics pathway. Pharmacogenetics and genomics, 24(10), 517–521. [Link]
-
Lee, S. C., et al. (2018). Impact of Detergents on Membrane Protein Complex Isolation. Journal of proteome research, 17(1), 439–446. [Link]
Sources
- 1. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Citalopram and its Metabolite, 5-Dimethylaminobutyryl Citalopram: A Guide for Researchers
This guide provides a detailed comparative study of the well-established selective serotonin reuptake inhibitor (SSRI), citalopram, and its lesser-known derivative, 5-Dimethylaminobutyryl citalopram. While extensive data exists for the parent drug, public scientific literature on 5-Dimethylaminobutyryl citalopram is sparse. This document will therefore summarize the known characteristics of both compounds, highlight the current knowledge gaps for the metabolite, and propose a rigorous experimental framework for a head-to-head comparison. This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of citalopram and its analogues.
Introduction to Citalopram: A Clinically Significant SSRI
Citalopram is a widely prescribed antidepressant medication used in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social phobia.[1] Its therapeutic effects are generally observed after one to four weeks of treatment.[1] Citalopram is a racemic mixture, containing equal parts of the (S)-(+)-enantiomer (escitalopram) and the (R)-(-)-enantiomer.[2] The antidepressant activity is primarily attributed to the S-enantiomer.[3]
Mechanism of Action
The primary mechanism of action for citalopram is the potent and selective inhibition of the serotonin transporter (SERT).[4][5] By blocking SERT, citalopram prevents the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration of this neurotransmitter in the synapse and enhancing serotonergic neurotransmission.[6][7] This is believed to be the key process underlying its antidepressant effects. Citalopram exhibits high selectivity for SERT with minimal effects on the reuptake of norepinephrine and dopamine.[4][8] Furthermore, it has a low affinity for other neurotransmitter receptors, such as alpha- and beta-adrenergic, dopamine D1 and D2, histamine H1, muscarinic acetylcholine, and opioid receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[4][8]
dot
Caption: Citalopram's mechanism of action at the serotonergic synapse.
5-Dimethylaminobutyryl Citalopram: An Uncharacterized Metabolite
5-Dimethylaminobutyryl citalopram is identified as a metabolite of citalopram and is also used as an analytical impurity standard. It is a product of metabolism that can be found in humans. While one source suggests it has similar pharmacological properties to citalopram in animal studies, including antihistamine and analgesic effects, there is a significant lack of publicly available, peer-reviewed data to substantiate these claims or to provide a detailed pharmacological profile.
Structural Comparison
The key structural difference between citalopram and 5-Dimethylaminobutyryl citalopram lies at the 5-position of the isobenzofuran ring system. In citalopram, this position is occupied by a cyano group (-C≡N). In 5-Dimethylaminobutyryl citalopram, this is replaced by a 5-dimethylaminobutyryl group (-C(=O)(CH₂)₃N(CH₃)₂). This substitution results in a significant increase in molecular weight and a change in the electronic and steric properties of this part of the molecule.
| Feature | Citalopram | 5-Dimethylaminobutyryl Citalopram |
| Molecular Formula | C₂₀H₂₁FN₂O | C₂₅H₃₃FN₂O₂ |
| Molecular Weight | 324.4 g/mol | 412.5 g/mol |
| Substituent at 5-position | Cyano (-C≡N) | 5-Dimethylaminobutyryl (-C(=O)(CH₂)₃N(CH₃)₂) |
This structural alteration is significant because the 5-position of citalopram is known to tolerate steric bulk without a complete loss of binding affinity to SERT, suggesting that 5-Dimethylaminobutyryl citalopram may retain some activity at the transporter. However, the introduction of a more flexible and basic side chain could influence its binding mode, selectivity, and pharmacokinetic properties.
Proposed Experimental Workflow for a Comparative Analysis
Given the paucity of data on 5-Dimethylaminobutyryl citalopram, a systematic experimental evaluation is required to determine its pharmacological profile relative to the parent drug. The following workflow outlines a series of experiments designed to provide a comprehensive comparison.
dot
Caption: Proposed workflow for the comparative analysis of citalopram and its metabolite.
In Vitro Characterization
Objective: To determine the binding affinity, selectivity, and functional potency of 5-Dimethylaminobutyryl citalopram at monoamine transporters and compare these to citalopram.
A. Radioligand Binding Assays
-
Protocol:
-
Prepare cell membrane homogenates from cells expressing human SERT, norepinephrine transporter (NET), and dopamine transporter (DAT).
-
Incubate the membrane homogenates with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of either citalopram or 5-Dimethylaminobutyryl citalopram.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) values by nonlinear regression analysis of the competition binding curves.
-
-
Rationale: This experiment will provide a direct measure of the affinity of each compound for the primary monoamine transporters. The ratio of Ki values for NET/SERT and DAT/SERT will quantify the selectivity of each compound for the serotonin transporter.
B. Synaptosomal Uptake Assays
-
Protocol:
-
Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
Pre-incubate the synaptosomes with various concentrations of citalopram or 5-Dimethylaminobutyryl citalopram.
-
Initiate the uptake reaction by adding a radiolabeled substrate (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine).
-
After a short incubation period, terminate the uptake by rapid filtration and washing.
-
Measure the radioactivity accumulated within the synaptosomes.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) values for the inhibition of uptake for each substrate.
-
-
Rationale: This functional assay measures the ability of the compounds to inhibit the biological function of the transporters. It provides data on the potency of each compound, which can be compared with the binding affinity data to understand the nature of the interaction.
In Vivo Evaluation
Objective: To assess the pharmacokinetic profile and potential antidepressant-like effects of 5-Dimethylaminobutyryl citalopram in an animal model.
A. Pharmacokinetic Studies
-
Protocol:
-
Administer a single dose of citalopram or 5-Dimethylaminobutyryl citalopram (intravenously and orally) to separate groups of rodents (e.g., Sprague-Dawley rats).
-
Collect blood samples at multiple time points post-administration.
-
Analyze the plasma concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters, including half-life (t₁/₂), volume of distribution (Vd), clearance (CL), and oral bioavailability (%F).
-
-
Rationale: This will reveal crucial information about the absorption, distribution, metabolism, and excretion (ADME) of 5-Dimethylaminobutyryl citalopram. The larger, more polar structure of the metabolite compared to citalopram may lead to differences in blood-brain barrier penetration and overall exposure.
B. Pharmacodynamic (Behavioral) Studies
-
Protocol:
-
Administer citalopram, 5-Dimethylaminobutyryl citalopram, or vehicle to different groups of mice or rats.
-
After an appropriate pre-treatment period, subject the animals to a validated behavioral model of depression, such as the Forced Swim Test or the Tail Suspension Test.
-
Record relevant behavioral parameters (e.g., immobility time).
-
Analyze the data to determine if 5-Dimethylaminobutyryl citalopram produces a statistically significant antidepressant-like effect compared to the vehicle control and how this effect compares to that of citalopram.
-
-
Rationale: These experiments will provide an initial indication of whether 5-Dimethylaminobutyryl citalopram possesses in vivo efficacy consistent with an antidepressant. The results, when interpreted alongside the pharmacokinetic data, will help to build a more complete picture of its potential as a pharmacologically active compound.
Conclusion and Future Directions
Citalopram is a well-characterized SSRI with a clear mechanism of action and established clinical utility. In contrast, its metabolite, 5-Dimethylaminobutyryl citalopram, remains largely unstudied. The structural modification from a cyano group to a dimethylaminobutyryl moiety at the 5-position suggests that while it may retain some affinity for the serotonin transporter, its overall pharmacological and pharmacokinetic profile is likely to be distinct from the parent drug.
The proposed experimental workflow provides a comprehensive strategy for the head-to-head comparison of these two compounds. The data generated from these studies would be invaluable to the scientific community, offering insights into the structure-activity relationships of citalopram analogues and potentially uncovering novel pharmacological properties of this metabolite. A thorough characterization is a necessary first step to determine if 5-Dimethylaminobutyryl citalopram contributes to the overall therapeutic effect or side-effect profile of citalopram, or if it represents a novel chemical scaffold for future drug development.
References
- Andrade, C. & Rao, N. S. (2010). A review of the safety of long-term citalopram and escitalopram treatment.
-
Banala, A. K., et al. (2015). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 58(4), 1845-1858. [Link]
-
Wikipedia. (2024). Citalopram. Retrieved from [Link]
-
Zheng, Y., et al. (2016). Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. ACS Chemical Neuroscience, 7(12), 1739-1747. [Link]
-
Zhong, H., et al. (2012). PharmGKB summary: citalopram pharmacokinetics pathway. Pharmacogenetics and Genomics, 22(7), 556-560. [Link]
-
Hyttel, J. (1982). Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity. Progress in Neuro-Psychopharmacology & Biological Psychiatry, 6(3), 277-295. [Link]
-
PubChem. (n.d.). 5-Dimethylaminobutyryl citalopram. Retrieved from [Link]
- Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258.
-
Andersen, J., et al. (2014). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. British Journal of Pharmacology, 171(24), 5766-5778. [Link]
-
ClinPGx. (n.d.). Citalopram and Escitalopram Pathway, Pharmacokinetics. Retrieved from [Link]
-
Serretti, A., et al. (2009). Serotonin Transporter Polymorphism (5-HTTLPR) and Citalopram Effectiveness in Iranian Patients with Major Depressive Disorder. Clinical Practice and Epidemiology in Mental Health, 5, 23. [Link]
-
Lillesaar, C. (2011). Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. Naunyn-Schmiedeberg's Archives of Pharmacology, 384(4-5), 437-444. [Link]
-
Larsen, K. G., et al. (2015). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 58(20), 8174-8185. [Link]
- Sanchez, C. (2006). The pharmacology of escitalopram. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 751-762.
-
Sanchez, C., et al. (2004). Escitalopram versus citalopram: the surprising role of the R-enantiomer. Psychopharmacology, 174(2), 163-176. [Link]
Sources
- 1. Citalopram - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Dimethylaminobutyryl citalopram | CymitQuimica [cymitquimica.com]
- 7. 5-Dimethylaminobutyryl citalopram | C25H33FN2O2 | CID 56643874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Methodological Guide to Comparing the Efficacy of Novel Citalopram Derivatives Against Escitalopram
This guide provides a comprehensive framework for the preclinical evaluation of novel selective serotonin reuptake inhibitors (SSRIs), using a hypothetical comparison between the well-established benchmark, escitalopram, and a lesser-characterized derivative, 5-Dimethylaminobutyryl citalopram. For drug development professionals, establishing not just efficacy but also selectivity is paramount. This document outlines the critical experimental cascade, from in vitro target engagement to in vivo behavioral outcomes, necessary to build a robust comparative profile.
Introduction: The Rationale for Novel SSRI Development
Escitalopram, the (S)-enantiomer of citalopram, is a highly selective serotonin reuptake inhibitor (SSRI) and a cornerstone in the treatment of major depressive disorder.[1] Its efficacy is attributed to its unique dual-binding mechanism on the serotonin transporter (SERT), interacting with both the primary (orthosteric) site and a secondary allosteric site.[1][2][3] This allosteric interaction is believed to prolong the binding at the primary site, enhancing the inhibition of serotonin reuptake and contributing to its superior efficacy and faster onset of action compared to other SSRIs.[1][3]
In the landscape of drug development, metabolites or derivatives of established drugs, such as 5-Dimethylaminobutyryl citalopram, are often investigated. This compound is known as a metabolite of citalopram and is used as an analytical impurity standard.[4][5][6] While some sources suggest it may possess pharmacological properties similar to its parent compound, a rigorous, publicly documented evaluation of its affinity for SERT and its functional efficacy as an SSRI is lacking.[4]
This guide, therefore, uses this compound as a case study to delineate the essential scientific methodologies required to characterize a novel chemical entity and compare its potential efficacy against a "gold standard" therapeutic like escitalopram.
Comparative Pharmacodynamics: Knowns and Unknowns
A foundational step in drug comparison is understanding the interaction of each compound with its intended target and potential off-targets. Escitalopram is one of the most selective SSRIs available.[2][7][8] The following table summarizes the known binding profile of escitalopram and highlights the data required for 5-Dimethylaminobutyryl citalopram to enable a meaningful comparison.
| Target | Compound | Binding Affinity (Ki, nM) | Source |
| Serotonin Transporter (SERT) | Escitalopram | 0.8 - 1.1 | [2] |
| 5-Dimethylaminobutyryl citalopram | Data Not Available | ||
| Norepinephrine Transporter (NET) | Escitalopram | 7,800 | [2] |
| 5-Dimethylaminobutyryl citalopram | Data Not Available | ||
| Dopamine Transporter (DAT) | Escitalopram | 27,400 | [2] |
| 5-Dimethylaminobutyryl citalopram | Data Not Available | ||
| Histamine H1 Receptor | Escitalopram | 2,000 | [2] |
| 5-Dimethylaminobutyryl citalopram | Data Not Available | ||
| Muscarinic M1-M5 Receptors | Escitalopram | > 1,000 | [7] |
| 5-Dimethylaminobutyryl citalopram | Data Not Available | ||
| Alpha-1 Adrenergic Receptor | Escitalopram | 3,900 | [2] |
| 5-Dimethylaminobutyryl citalopram | Data Not Available |
The profound selectivity of escitalopram for SERT over other monoamine transporters and receptors is a key factor in its favorable side-effect profile.[2][7] Any new candidate must be evaluated against this same panel to predict its potential for off-target effects.
Mechanism of Action at the Synapse
The therapeutic effect of SSRIs is achieved by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[9] Escitalopram's dual-binding mechanism at SERT is a critical aspect of its high efficacy.
Caption: SSRI Mechanism of Action at the Serotonergic Synapse.
Experimental Framework for Efficacy Comparison
To objectively compare 5-Dimethylaminobutyryl citalopram with escitalopram, a multi-tiered experimental approach is necessary. Each step provides self-validating data that informs the next stage of the investigation.
Tier 1: In Vitro Target Engagement and Selectivity
The first causal question is: does the compound bind to the intended target? Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[10][11]
Caption: Experimental Workflow for a Radioligand Binding Assay.
-
Membrane Preparation: Homogenize cells or tissues expressing the target transporter (e.g., hSERT) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer.[12] Determine protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, add the prepared membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Citalopram), and serially diluted concentrations of the test compound (escitalopram or 5-Dimethylaminobutyryl citalopram).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand.[12]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a beta counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Causality Check: A low Ki value indicates high binding affinity. This experiment must be repeated for other key transporters (NET, DAT) and receptors to establish a selectivity profile.
Tier 2: In Vivo Pharmacodynamics and Target Engagement
Demonstrating that a compound can modulate neurochemistry in a living system is the critical next step. In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[13][14]
Caption: Workflow for In Vivo Microdialysis to Measure Serotonin.
-
Surgical Implantation: Anesthetize the subject animal (e.g., a rat or mouse) and stereotaxically implant a guide cannula targeting a brain region relevant to depression, such as the medial prefrontal cortex or hippocampus. Allow the animal to recover for several days.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min).[13] Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.[15]
-
Drug Administration: Administer the test compound (escitalopram or 5-Dimethylaminobutyryl citalopram) via a systemic route (e.g., intraperitoneal injection).
-
Post-Dose Collection: Continue to collect dialysate samples for several hours post-administration to monitor changes in serotonin levels.
-
Sample Analysis: Analyze the concentration of serotonin and its metabolites (e.g., 5-HIAA) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[16]
-
Data Analysis: Calculate the percentage change in extracellular serotonin concentration from the pre-drug baseline for each time point. Compare the magnitude and duration of the serotonin increase between the two compounds.
Causality Check: A significant and sustained increase in extracellular serotonin following drug administration confirms in vivo target engagement and functional activity at SERT.
Tier 3: Behavioral Efficacy in Animal Models
The final preclinical step is to assess whether the observed neurochemical changes translate into antidepressant-like behavior. The Forced Swim Test (FST) is a widely used screening tool for this purpose.[17][18] It is based on the principle that an animal will cease escape-oriented behavior when placed in an inescapable situation, and that this "immobility" is reduced by effective antidepressant treatment.[19]
-
Apparatus: Use a transparent cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (25 ± 1°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or climb out.[17]
-
Habituation/Pre-test (Optional but recommended for rats): On day 1, place the animal in the water for a 15-minute session. This is typically omitted in mouse protocols.
-
Drug Administration: Acutely or chronically administer the test compound or vehicle at a predetermined time before the test session (e.g., 30-60 minutes for acute dosing).
-
Test Session: Place the mouse in the water for a 6-minute session.[20][21] The behavior is typically recorded by a video camera for later analysis.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water.
-
Data Analysis: Compare the mean duration of immobility between the vehicle-treated group and the groups treated with escitalopram and 5-Dimethylaminobutyryl citalopram using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Causality Check: A statistically significant reduction in immobility time compared to the vehicle control is indicative of antidepressant-like efficacy. The magnitude of this reduction can be compared between the two compounds.
Conclusion and Path Forward
The established profile of escitalopram makes it a formidable benchmark, characterized by high-affinity, highly selective binding to SERT, a unique allosteric mechanism of action, robust elevation of synaptic serotonin in vivo, and consistent efficacy in validated behavioral models.
For a novel compound like 5-Dimethylaminobutyryl citalopram , its current classification as a metabolite means its potential as a primary therapeutic agent is unknown. The experimental framework laid out in this guide provides the essential, logical, and scientifically rigorous pathway required to build a comprehensive data package. By systematically assessing in vitro binding and selectivity, in vivo target engagement, and behavioral outcomes, researchers can make a data-driven determination of whether this, or any new chemical entity, warrants further development as a potentially effective antidepressant. This tiered, self-validating approach ensures that resources are directed toward compounds with the highest probability of therapeutic success.
References
-
Wikipedia. Escitalopram. [Link]
-
PubChem. Escitalopram. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. LEXAPRO™ (escitalopram oxalate) TABLETS/ORAL SOLUTION Rx Only. [Link]
- Mork, A., et al. (2012). The molecular and cellular basis of the antidepressant action of escitalopram. In Escitalopram in the Treatment of Depression and Anxiety Disorders.
- Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640.
-
PubChem. 5-Dimethylaminobutyryl citalopram. National Center for Biotechnology Information. [Link]
- Walline, J. (2007). The story of S-citalopram.
-
Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]
-
Auquier, P., et al. (2003). Comparison of escitalopram and citalopram efficacy: A meta-analysis. International Journal of Psychiatry in Clinical Practice, 7(4), 259-268. [Link]
-
Abdallah, C. G., et al. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience, 4(5), 757-763. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Sanchez, C., et al. (2004). Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action. CNS Spectrums, 9(4), 282-290. [Link]
-
Yoshimoto, K., et al. (1993). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Pharmacology, 61(4), 321-327. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429. [Link]
-
Understanding Animal Research. Factsheet on the forced swim test. [Link]
-
Cipriani, A., et al. (2016). Comparative efficacy of selective serotonin reuptake inhibitors (SSRI) in treating major depressive disorder: a protocol for network meta-analysis of randomised controlled trials. BMJ Open, 6(8), e011105. [Link]
-
GoodRx. Citalopram and Escitalopram: A Summary of Key Differences and Similarities. [Link]
- Sanchez, C. (2006). The Pharmacology of Escitalopram. Psychopharmacology Bulletin, 39(1), 14-26.
-
Gorman, J. M., & Korotzer, A. (2004). Efficacy of escitalopram compared to citalopram: A meta-analysis. CNS Spectrums, 9(S4), 29-35. [Link]
-
Fisher, A., et al. (2018). In Vivo Investigation of Escitalopram's Allosteric Site on the Serotonin Transporter. ACS Chemical Neuroscience, 9(10), 2469-2477. [Link]
-
Patsnap Synapse. What is the mechanism of Escitalopram Oxalate?. [Link]
-
NSW Department of Primary Industries. Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]
-
Effective Health Care Program. Depression Treatment after Unsatisfactory Response to SSRIs when used as First- line Therapy. [Link]
-
MilliporeSigma. Receptor Binding Assays - Multiwell Plates. [Link]
-
Zhang, L. L., & Wang, M. W. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-11. [Link]
-
Wikipedia. Citalopram. [Link]
-
JoVE (Journal of Visualized Experiments). The Forced Swim Test as a Model of Depressive-like Behavior. [Link]
- Moret, C., & Briley, M. (2011). The importance of norepinephrine in depression.
-
Belmer, A., et al. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in Behavioral Neuroscience, 7, 94. [Link]
-
Di Chiara, G. (2002). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Trends in Pharmacological Sciences, 23(7), 307-310. [Link]
-
Li, Y., et al. (2024). The potential role of SGLT2 inhibitors in the treatment of depression. Neuropsychiatric Disease and Treatment, 20, 107-120. [Link]
-
Therapeutics Initiative. * Escitalopram vs. citalopram: one enantiomer's dominance reflects marketing, not evidence*. [Link]
-
IACUC. Forced Swim Test v.3. [Link]
-
Singh, H. K., & Saadabadi, A. (2023). Citalopram. In StatPearls. StatPearls Publishing. [Link]
-
Drug Discovery and Development. What is the preferred choice between citalopram and escitalopram for treating anxiety?. [Link]
-
ResearchGate. Brain microdialysis from inside to outside. [Link]
Sources
- 1. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Escitalopram - Wikipedia [en.wikipedia.org]
- 3. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Dimethylaminobutyryl citalopram | CymitQuimica [cymitquimica.com]
- 5. store.usp.org [store.usp.org]
- 6. 5-Dimethylaminobutyryl citalopram | C25H33FN2O2 | CID 56643874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Escitalopram: a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lasa.co.uk [lasa.co.uk]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
- 20. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 21. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
A Researcher's Guide to Assessing the In Vivo Reproducibility of 5-Dimethylaminobutyryl Citalopram
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the reproducibility of the in vivo effects of 5-Dimethylaminobutyryl citalopram, a metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram. Ensuring the reproducibility of preclinical findings is paramount for the successful translation of novel therapeutic candidates from the laboratory to the clinic. This document outlines a systematic approach, integrating robust experimental design, validated behavioral assays, and appropriate statistical analyses to generate a reliable and comprehensive data package.
Introduction: The Challenge of Preclinical Reproducibility in Antidepressant Research
The development of novel antidepressants is fraught with challenges, not least of which is the "reproducibility crisis" that has been a significant topic of discussion in preclinical research.[1] Many promising compounds fail to translate from animal models to human clinical trials, often due to initial findings not being robustly reproducible. Factors contributing to this include variability in experimental protocols, subtle environmental differences, and insufficient statistical power.[1][2]
5-Dimethylaminobutyryl citalopram, as a metabolite of the widely used antidepressant citalopram, is presumed to share its primary mechanism of action: the potentiation of serotonergic activity in the central nervous system through the inhibition of the serotonin transporter (SERT).[3] However, to confidently advance this compound, a rigorous assessment of the reproducibility of its in vivo effects is essential. This guide proposes a multi-faceted approach to establish a high degree of confidence in the preclinical data.
Mechanistic Framework: Targeting the Serotonin Transporter
The primary molecular target of citalopram and its analogs is the serotonin transporter (SERT).[4] Understanding this mechanism is crucial for designing and interpreting in vivo studies.
Caption: Mechanism of Action of Citalopram Analogs
A Multi-Tiered Approach to Assessing Reproducibility
To thoroughly assess the reproducibility of 5-Dimethylaminobutyryl citalopram's in vivo effects, we propose a three-tiered experimental plan. This plan incorporates both intra- and inter-laboratory assessments to identify and control for potential sources of variability.
Caption: A Multi-Tiered Experimental Workflow for Assessing Reproducibility.
Core Behavioral Assays for Antidepressant-Like Activity
A battery of well-validated behavioral tests should be employed to provide a comprehensive profile of the compound's antidepressant-like effects.[5] The use of multiple tests with different underlying principles is crucial to ensure the observed effects are not specific to a single paradigm.[5]
Forced Swim Test (FST)
The FST is a widely used test to screen for antidepressant efficacy.[4] It is based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water.[4] Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.
Detailed Protocol:
-
Apparatus: A transparent plastic cylinder (20 cm diameter, 40 cm height) filled with 25°C water to a depth of 15 cm.[6]
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Scoring: An observer blinded to the treatment groups should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, with movements only necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the vehicle-treated and 5-Dimethylaminobutyryl citalopram-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Tail Suspension Test (TST)
The TST is another common test for assessing antidepressant-like activity, particularly in mice.[8] Similar to the FST, it is based on the principle of learned helplessness, where immobility is induced by an inescapable stressor.[9]
Detailed Protocol:
-
Apparatus: A suspension bar and tape. The mouse should be suspended in a way that it cannot escape or hold onto nearby surfaces.[10]
-
Acclimation: As with the FST, acclimate the mice to the testing room.
-
Procedure:
-
Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the suspension bar.
-
The test duration is 6 minutes.[11]
-
Record the session for subsequent analysis.
-
-
Scoring: A blinded observer should measure the total time the mouse remains immobile during the 6-minute test.[11]
-
Data Analysis: Compare the immobility time between treatment groups using appropriate statistical methods.
Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression, which is the reduced ability to experience pleasure.[12] Rodents naturally prefer sweet solutions, and a decrease in this preference is interpreted as an anhedonic-like state.[13] Antidepressants are expected to reverse this deficit.
Detailed Protocol:
-
Apparatus: Home cages equipped with two drinking bottles.
-
Habituation:
-
For 48 hours, habituate the mice to two bottles, both containing water.
-
For the next 48 hours, habituate the mice to one bottle of water and one bottle of 1% sucrose solution. The position of the bottles should be swapped after 24 hours to avoid place preference.[13]
-
-
Deprivation: Before the test, deprive the mice of water (but not food) for a period of 4-12 hours to encourage drinking.
-
Test:
-
Present the mice with two pre-weighed bottles: one with water and one with 1% sucrose solution.
-
The test duration is typically 12-24 hours.
-
-
Measurement: After the test period, weigh the bottles to determine the amount of each liquid consumed.
-
Data Analysis: Calculate the sucrose preference as: (Sucrose solution consumed / Total liquid consumed) x 100. Compare the preference percentages between groups.
Experimental Design for a Multi-Laboratory Reproducibility Study
To robustly assess the reproducibility of 5-Dimethylaminobutyryl citalopram's effects, a multi-laboratory study is highly recommended.[14][15] This approach helps to identify the generalizability of the findings and control for lab-specific environmental variables.
Key Components of a Multi-Laboratory Study Design:
-
Shared Protocol: A highly detailed and standardized protocol for all procedures, including animal strain, age, sex, housing conditions, drug formulation and administration, and behavioral testing parameters, must be shared and strictly adhered to by all participating laboratories.[16]
-
Centralized Compound Distribution: A single batch of 5-Dimethylaminobutyryl citalopram and vehicle should be distributed to all participating labs to eliminate variability in the test substance.
-
Blinding: Experimenters conducting the behavioral tests and those analyzing the data should be blinded to the treatment conditions.[17]
-
Randomization: Animals should be randomly assigned to treatment groups.[2]
-
Power Analysis: An a priori power analysis should be conducted to determine the appropriate sample size to detect a meaningful effect.[17]
Table 1: Comparison of Experimental Parameters for a Multi-Laboratory Study
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Animal Strain | C57BL/6J | C57BL/6J | C57BL/6J |
| Sex | Male | Male | Male |
| Age | 8-10 weeks | 8-10 weeks | 8-10 weeks |
| Housing | Standardized caging, 12:12 light/dark cycle, controlled temperature and humidity | Standardized caging, 12:12 light/dark cycle, controlled temperature and humidity | Standardized caging, 12:12 light/dark cycle, controlled temperature and humidity |
| Drug Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Dosage | Vehicle, 10 mg/kg, 20 mg/kg | Vehicle, 10 mg/kg, 20 mg/kg | Vehicle, 10 mg/kg, 20 mg/kg |
| Behavioral Tests | FST, TST, SPT | FST, TST, SPT | FST, TST, SPT |
| Data Analysis | Centralized, blinded analysis | Centralized, blinded analysis | Centralized, blinded analysis |
Statistical Analysis and Interpretation of Reproducibility
A comprehensive statistical analysis is critical for objectively assessing reproducibility.[18]
-
Intra-Laboratory Reproducibility: Within a single laboratory, the consistency of results from experiments repeated at different times can be assessed by comparing the effect sizes (e.g., Cohen's d or Hedges' g) and their confidence intervals.
-
Inter-Laboratory Reproducibility:
-
Meta-analysis: A meta-analysis of the data from all participating laboratories can be performed to calculate a pooled effect size and assess the heterogeneity between studies.[19]
-
Two-way ANOVA: A two-way ANOVA can be used to analyze the data, with "treatment" and "laboratory" as the two factors. A significant main effect of treatment with a non-significant treatment x laboratory interaction would indicate good reproducibility.
-
Intraclass Correlation Coefficient (ICC): The ICC can be calculated to quantify the degree of agreement between the results from different laboratories.
-
Table 2: Hypothetical Data and Reproducibility Metrics
| Behavioral Test | Laboratory 1 (Effect Size [95% CI]) | Laboratory 2 (Effect Size [95% CI]) | Laboratory 3 (Effect Size [95% CI]) | Pooled Effect Size (Meta-analysis) | Heterogeneity (I²) |
| FST (% decrease in immobility) | 0.85 [0.55, 1.15] | 0.79 [0.49, 1.09] | 0.91 [0.61, 1.21] | 0.85 [0.65, 1.05] | 5% |
| TST (% decrease in immobility) | 0.92 [0.62, 1.22] | 0.88 [0.58, 1.18] | 0.95 [0.65, 1.25] | 0.92 [0.72, 1.12] | 2% |
| SPT (% increase in preference) | 0.75 [0.45, 1.05] | 0.70 [0.40, 1.00] | 0.80 [0.50, 1.10] | 0.75 [0.55, 0.95] | 8% |
In this hypothetical example, the consistent effect sizes and low heterogeneity (I²) would suggest good reproducibility of the antidepressant-like effects of 5-Dimethylaminobutyryl citalopram across the three laboratories.
Conclusion and Future Directions
A systematic and rigorous assessment of the in vivo reproducibility of 5-Dimethylaminobutyryl citalopram is a critical step in its preclinical development. By employing a multi-tiered approach that includes standardized protocols for validated behavioral assays, a well-designed multi-laboratory study, and appropriate statistical analyses, researchers can generate a robust and reliable data package. This will not only increase confidence in the compound's potential as an antidepressant but also contribute to addressing the broader challenge of reproducibility in preclinical psychopharmacology. Future studies should also consider investigating the compound's effects in female rodents and in animal models of depression that incorporate chronic stress to further enhance the translational relevance of the findings.
References
-
National Institutes of Health. (2024). Principles and Guidelines for Reporting Preclinical Research. Retrieved from [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]
-
Vesterinen, H. M., Sena, E. S., Egan, K. J., Hirst, T. C., Churolov, L., Currie, G. L., Antonic, A., Howells, D. W., & Macleod, M. R. (2014). A systematic assessment of preclinical multilaboratory studies and a comparison to single laboratory studies. PLoS ONE, 9(4), e94334. [Link]
-
Steward, O., & Balice-Gordon, R. (2014). A Guide to Reproducibility in Preclinical Research. Neuron, 84(4), 681–685. [Link]
-
Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2011). The tail suspension test. Journal of visualized experiments : JoVE, (58), e3761. [Link]
-
Pio, J., Obringer, C., & Yalcin, I. (2023). Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents. European Neuropsychopharmacology, 77, 80-92. [Link]
-
Lazic, S. E. (2024). Reproducibility in Preclinical in Vivo Research: Statistical Inferences. Exploratory Research and Hypothesis in Medicine, 9(1), 1-4. [Link]
-
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]
-
JoVE. (2011). Video: The Tail Suspension Test. Retrieved from [Link]
-
Harrison, D. J., Creeth, H. D. J., Tyson, H. R., Boque-Sastre, R., Isles, A. R., & Palme, R. (2020). Unified Behavioral Scoring for Preclinical Models. Frontiers in Neuroscience, 14, 313. [Link]
-
He, L. W., Zeng, L., Tian, N., Zhang, Q., Hu, T. H., & Tang, Y. (2020). Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress. Animal models and experimental medicine, 3(1), 69–78. [Link]
-
Stroke Preclinical Assessment Network (SPAN). (2023). A multi-laboratory preclinical trial in rodents to assess treatment candidates for acute ischemic stroke. Stroke, 54(9), 2337-2347. [Link]
-
JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Retrieved from [Link]
-
Festing, M. F. W. (2020). Experimental design and irreproducibility in pre-clinical research. Physiology News, (118), 14-17. [Link]
-
Strech, D., & Dirnagl, U. (2022). Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues. Biomedicines, 10(10), 2396. [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Forced Swim Test v.3. Retrieved from [Link]
-
Gentleman, R., & Temple Lang, D. (2004). Statistical Analyses and Reproducible Research. Bioconductor Project Working Papers, Paper 2. [Link]
-
Hirst, J. A., Howick, J., Aronson, J. K., Roberts, N., Perera, R., Koshiaris, C., & Heneghan, C. (2014). A systematic assessment of preclinical multilaboratory studies. PLoS ONE, 9(4), e94334. [Link]
-
Johns Hopkins University. (n.d.). The mouse forced swim test. Retrieved from [Link]
-
Maze Engineers. (n.d.). Tail Suspension. Retrieved from [Link]
-
Cardoso, C. d. O., Elgalad, A., & Badylak, S. F. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 94. [Link]
-
Abu-Assi, E., & Sian, T. S. (2019). Statistical methods for assessing the reproducibility of biomarkers. University of Birmingham. [Link]
-
Wikipedia. (n.d.). Tail suspension test. Retrieved from [Link]
-
Festing, M. F. W. (2020). Experimental design and irreproducibility in pre-clinical research. The Physiological Society, (118), 14-17. [Link]
-
Diabetologia. (n.d.). Preclinical checklist. Retrieved from [Link]
-
Conduct Science. (2024). Maze Bazics: Sucrose Preference Test. Retrieved from [Link]
-
Moher, D., & Altman, D. G. (2015). The National Institutes of Health and guidance for reporting preclinical research. BMC medicine, 13, 34. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. physoc.org [physoc.org]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 7. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Tail suspension test - Wikipedia [en.wikipedia.org]
- 10. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: The Tail Suspension Test [jove.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. conductscience.com [conductscience.com]
- 14. A systematic assessment of preclinical multilaboratory studies and a comparison to single laboratory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A systematic assessment of preclinical multilaboratory studies and a comparison to single laboratory studies - ProQuest [proquest.com]
- 16. A multi-laboratory preclinical trial in rodents to assess treatment candidates for acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]
- 18. UBIRA ETheses - Statistical methods for assessing the reproducibility of biomarkers. [etheses.bham.ac.uk]
- 19. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers of Citalopram Metabolism: Validating 5-Dimethylaminobutyryl Citalopram
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Biomarkers in Citalopram Therapy
Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1] However, patient response to citalopram can be highly variable, influenced by individual differences in drug metabolism. This variability underscores the critical need for reliable biomarkers to personalize treatment, optimize dosage, and minimize adverse effects. A robust biomarker should provide a window into the metabolic activity of an individual, allowing clinicians to predict therapeutic outcomes and researchers to refine drug development processes. This guide provides a comparative analysis of established biomarkers of citalopram metabolism and explores the potential validation of a lesser-known metabolite, 5-Dimethylaminobutyryl citalopram, as a novel biomarker.
The Established Landscape of Citalopram Metabolism
Citalopram is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1][2] The main metabolic pathway involves sequential N-demethylation, leading to the formation of N-desmethylcitalopram (DCT) and subsequently N-didesmethylcitalopram (DDCT).[1][2] These metabolites, along with the parent drug, are the current cornerstones for assessing citalopram metabolism.
-
N-desmethylcitalopram (DCT): The primary metabolite, formed through the action of CYP2C19, CYP3A4, and to a lesser extent, CYP2D6.[1][2][3]
-
N-didesmethylcitalopram (DDCT): A secondary metabolite, formed from DCT by CYP2D6.[1][2][3]
The concentrations of citalopram, DCT, and DDCT in plasma are routinely used to monitor patient adherence, assess metabolic status (e.g., poor vs. extensive metabolizers), and investigate potential drug-drug interactions.[3]
Citalopram Metabolic Pathway
The following diagram illustrates the primary metabolic cascade of citalopram.
Caption: A three-phase workflow for the validation of a novel biomarker.
PART 1: Analytical Validation Protocol
The cornerstone of any biomarker validation is a highly specific, sensitive, and reproducible analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small-molecule drugs and their metabolites in complex biological matrices.
Objective: To develop and validate a robust LC-MS/MS method for the simultaneous quantification of citalopram, DCT, DDCT, and 5-Dimethylaminobutyryl citalopram in human plasma.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Reference standards for citalopram, DCT, DDCT, and 5-Dimethylaminobutyryl citalopram (USP grade).
-
Stable isotope-labeled internal standards (e.g., Citalopram-d6).
-
LC-MS grade solvents (acetonitrile, methanol, formic acid).
-
Human plasma (drug-free).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Method Validation Parameters (as per FDA Guidance):
-
Selectivity: Analyze at least six different lots of blank human plasma to ensure no interference at the retention times of the analytes.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.
-
Calibration Curve: Construct a calibration curve using a series of standards over the expected concentration range. A linear regression with a correlation coefficient (r²) of ≥ 0.99 is required.
-
Matrix Effect: Evaluate the ion suppression or enhancement from the biological matrix by comparing the response of analytes in post-extraction spiked samples to that in neat solutions.
-
Stability: Assess the stability of the analytes in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
-
PART 2: Clinical Validation and Comparative Analysis
With a validated analytical method, the next step is to assess the clinical relevance of 5-Dimethylaminobutyryl citalopram.
Objective: To determine if the concentration of 5-Dimethylaminobutyryl citalopram in patients correlates with citalopram metabolic status and provides additional predictive value compared to DCT and DDCT.
Experimental Design:
-
Patient Cohort: Recruit a cohort of patients (n > 100) receiving citalopram therapy for at least four weeks. The cohort should ideally include individuals with known CYP2C19 and CYP2D6 genotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).
-
Sample Collection and Analysis: Collect steady-state trough plasma samples from all participants. Analyze the concentrations of citalopram, DCT, DDCT, and 5-Dimethylaminobutyryl citalopram using the validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the metabolite-to-parent drug ratios:
-
DCT / Citalopram
-
DDCT / Citalopram
-
5-Dimethylaminobutyryl citalopram / Citalopram
-
-
Compare these ratios across different CYP genotype groups. A valid biomarker should show a significant difference in its ratio between poor and extensive metabolizers.
-
Correlate the metabolite concentrations and ratios with clinical outcomes (e.g., treatment response, adverse events).
-
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of the expected performance of 5-Dimethylaminobutyryl citalopram against the established biomarkers.
| Parameter | N-desmethylcitalopram (DCT) | N-didesmethylcitalopram (DDCT) | 5-Dimethylaminobutyryl citalopram (Hypothetical) |
| Primary Forming Enzyme(s) | CYP2C19, CYP3A4, CYP2D6 | CYP2D6 | To be determined |
| Correlation with CYP2C19 activity | Strong | Moderate (indirect) | To be determined |
| Correlation with CYP2D6 activity | Weak | Strong | To be determined |
| Plasma Concentration Relative to Citalopram | ~30-50% | ~5-10% | To be determined |
| Clinical Utility | Established biomarker for metabolic phenotyping | Confirmatory biomarker, especially for CYP2D6 activity | Potential for refining metabolic phenotype, especially if formed by a unique pathway |
Conclusion: The Path Forward for 5-Dimethylaminobutyryl Citalopram
The validation of 5-Dimethylaminobutyryl citalopram as a biomarker for citalopram metabolism is a scientifically rigorous process that requires a systematic and evidence-based approach. While DCT and DDCT are well-established and valuable biomarkers, the exploration of novel metabolites like 5-Dimethylaminobutyryl citalopram holds the potential to provide a more nuanced understanding of citalopram's metabolic fate. The successful validation of this candidate biomarker could offer a new tool for therapeutic drug monitoring and personalized medicine in the treatment of depression. Further research is warranted to fully elucidate its formation pathway, pharmacokinetic profile, and clinical significance.
References
-
von Bahr, C., et al. (2000). Escitalopram (S-citalopram) and its metabolites in vitro: Cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. Drug Metabolism and Disposition, 28(11), 1269-1277. [Link]
-
Zhu, H., et al. (2019). Metabolomic signature of exposure and response to citalopram/escitalopram in depressed outpatients. Translational Psychiatry, 9(1), 1-11. [Link]
-
PubChem. 5-Dimethylaminobutyryl citalopram. National Center for Biotechnology Information. [Link]
-
Zhu, H., et al. (2019). Metabolomic signature of exposure and response to citalopram/escitalopram in depressed outpatients. PubMed. [Link]
-
Rama Seshaiah, K., et al. (2009). A stability-indicating LC method for citalopram hydrobromide. Analytical Chemistry: An Indian Journal, 8(4), 539-547. [Link]
-
U.S. Food and Drug Administration. (2024). Biomarker Guidances and Reference Materials. FDA. [Link]
-
Thorn, C. F., et al. (2012). PharmGKB summary: citalopram pharmacokinetics pathway. Pharmacogenetics and genomics, 22(7), 549. [Link]
-
ClinPGx. Citalopram and Escitalopram Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Lee, J. W., et al. (2006). Validation of analytical methods for biomarkers employed in drug development. Pharmaceutical research, 23(3), 483-492. [Link]
-
Karlsson, E. N., Kingbäck, M., & Holmgren, P. (2015). Enantioselective Analysis of Citalopram and its Metabolites in Postmortem Blood and Genotyping For CYD2D6 and CYP2C19. Journal of analytical toxicology, 39(8), 646-653. [Link]
-
U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers. HHS.gov. [Link]
-
Wang, Y., et al. (2020). The Effect of the Antidepressant Citalopram on the Bioconcentration and Biomarker Response of Daphnia magna at Environmentally Relevant Concentrations. International journal of environmental research and public health, 17(12), 4478. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]
-
Suneetha, A., & Rao, D. P. (2014). Determination of Citalopram by RP-HPLC & it's stability indicative studies. TIJER-International Research Journal, 1(1), 1-11. [Link]
-
Zhu, H., et al. (2019). Metabolomic signature of exposure and response to citalopram/escitalopram in depressed outpatients. ResearchGate. [Link]
-
Amini, A., et al. (2005). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. DARU Journal of Pharmaceutical Sciences, 13(4), 159-163. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
